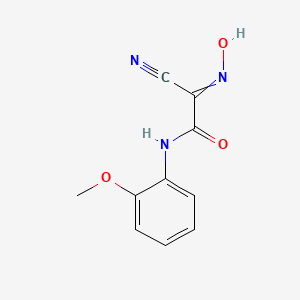

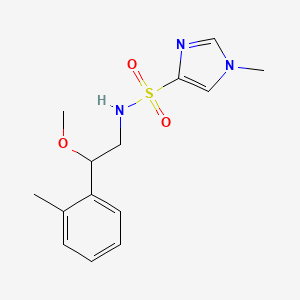

Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyanoacrylate is a liquid that’s commonly used in household applications . It’s known for its ability to polymerize easily due to its conjugated unsaturated groups . This compound is an active ingredient in commercial superglues or instant glues .

Synthesis Analysis

The synthesis of Ethyl 2-cyanoacrylate involves condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .Molecular Structure Analysis

Ethyl 2-cyanoacrylate has conjugated unsaturated groups, which contribute to its ability to polymerize easily .Chemical Reactions Analysis

Ethyl 2-cyanoacrylate and its cousins polymerize instantly in water . The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis

Ethyl 2-cyanoacrylate is a liquid at room temperature . It polymerizes easily, especially in the presence of water .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Rearrangement

- Acetamide derivatives, such as N-benzyl-2-cyano-2-(hydroxyimino)acetamide, undergo interesting chemical reactions. For instance, the reduction of this compound results in the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine due to a Beckmann-type rearrangement, indicating complex chemical behavior (Darling & Chen, 1978).

Application in Dye Synthesis

- Acetamide derivatives are key intermediates in the production of azo disperse dyes. A study demonstrated the use of a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of these compounds in dye manufacturing (Zhang, 2008).

Intermediates in Heterocyclic Synthesis

- Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)-, is valuable in synthesizing various heterocyclic systems. Its derivatives serve as intermediates for crafting novel heterocyclic compounds, underlining its utility in synthetic chemistry (Gouda et al., 2015).

Antimicrobial Properties

- Certain acetamide derivatives exhibit antimicrobial activities. For example, some synthesized (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives showed promising antibacterial and antifungal properties (Debnath & Ganguly, 2015).

Structural and Binding Characteristics

- Research on acetamide derivatives like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has provided insights into their crystal structures and potential as anticonvulsants. These studies highlight the importance of molecular features and stereochemistry in determining the biological activity of these compounds (Camerman et al., 2005).

Role in Pharmacological Inhibitors

- Some acetamide derivatives have been explored for their inhibitory activity against specific enzymes, demonstrating their potential in drug development. For instance, certain 2-(4-methoxyphenyl) ethyl] acetamide derivatives were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, a target in diabetes treatment (Saxena et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-cyano-2-hydroxyimino-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-9-5-3-2-4-7(9)12-10(14)8(6-11)13-15/h2-5,15H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXVJZUPFZFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=NO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425360 |

Source

|

| Record name | Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)- | |

CAS RN |

70791-93-4 |

Source

|

| Record name | Acetamide, 2-cyano-2-(hydroxyimino)-N-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)

![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)